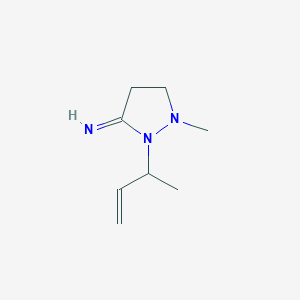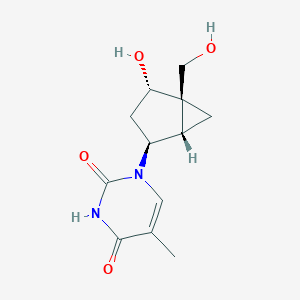
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related pyrazole carboxylic acids typically involves several key steps starting from basic precursors like propargyl alcohol or ethyl acetoacetate, undergoing processes such as oxidation, esterification, cyclization, and hydrolysis. For example, 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid was prepared with a high purity starting from propargyl alcohol, highlighting the synthetic accessibility of such compounds (Li-fen, 2013).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, often substituted with various functional groups that significantly influence their chemical behavior. For instance, studies on the crystal structure and spectroscopic evaluations of certain pyrazole derivatives offer insights into their molecular configurations, highlighting the influence of substitutions on their physical and chemical properties (Tamer et al., 2015).
Chemical Reactions and Properties
Pyrazole carboxylic acids undergo various chemical reactions, including functionalization, esterification, and amide formation, which are crucial for their applicability in synthesizing more complex molecules. For example, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine provide valuable information on how these compounds can be modified for specific applications (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Research into these properties is essential for understanding their behavior in different environments and for practical applications. Studies on compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveal insights into their physical characteristics and how these properties can be tailored through molecular modifications (Ö. Tamer et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other compounds, are crucial for the application of pyrazole derivatives. For example, the study of reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates showcases the reactivity of these compounds and their potential for creating a wide range of derivatives with diverse applications (Korkusuz & Yıldırım, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
- Synthesis of derivatives of pyrazole-4-carboxylic acid, such as 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, has been studied for potential applications in chemical intermediates (Li-fen, 2013).
- Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against phytopathogenic fungi, displaying moderate to excellent antifungal activities (Du et al., 2015).
Structural and Spectral Studies
- Research has been conducted on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives, providing insights into their molecular characteristics and potential applications (Viveka et al., 2016).
Metal Coordination Polymers
- The synthesis of metal coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has been explored, highlighting the potential for creating novel materials (Cheng et al., 2017).
Additional Applications
- The compound has also been used in the synthesis of other chemical structures and in studying the formation of various derivatives, showcasing its versatility in chemical synthesis and research (Radi et al., 2015), (Yıldırım et al., 2005).
Direcciones Futuras
While specific future directions for this compound are not available in the retrieved data, it’s worth noting that triazoles, including pyrazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . This suggests that 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid and similar compounds may have potential applications in the development of new medicines.
Propiedades
IUPAC Name |
3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-4-5(6(13)14)2-12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTJYARIOYPNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559015 | |
| Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
113100-55-3 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(2,2,2-trifluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113100-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















